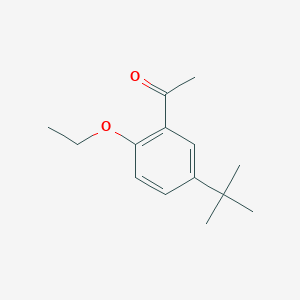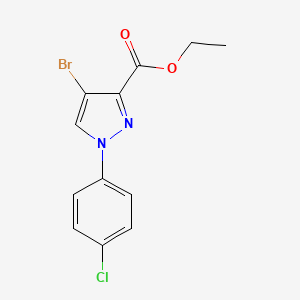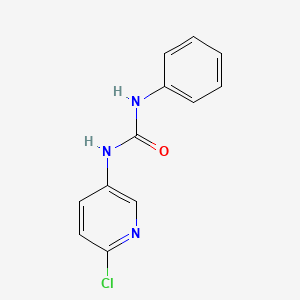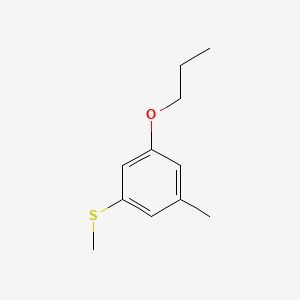![molecular formula C13H18N6O6 B14763370 Guanosine, 2'-O-[2-(methylamino)-2-oxoethyl]-](/img/structure/B14763370.png)
Guanosine, 2'-O-[2-(methylamino)-2-oxoethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanosine, 2’-O-[2-(methylamino)-2-oxoethyl]- is a modified nucleoside derivative of guanosine. This compound is known for its unique chemical structure, which includes a 2’-O-[2-(methylamino)-2-oxoethyl] group attached to the ribose sugar. This modification enhances the stability, specificity, and therapeutic potential of RNA molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Guanosine, 2’-O-[2-(methylamino)-2-oxoethyl]- typically involves the modification of the ribose moiety of guanosineCommon reagents used in this synthesis include methylamine and various protecting groups to ensure selective modification .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated synthesizers and high-throughput techniques. The process is optimized for yield and purity, often involving multiple purification steps such as chromatography and crystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Guanosine, 2’-O-[2-(methylamino)-2-oxoethyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the methylamino group, potentially forming oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective modification .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or substituted analogs. These derivatives can have different biological activities and properties .
Aplicaciones Científicas De Investigación
Guanosine, 2’-O-[2-(methylamino)-2-oxoethyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of modified nucleic acids and oligonucleotides.
Biology: Employed in the study of RNA structure and function, as well as in the development of RNA-based therapeutics.
Medicine: Investigated for its potential in antisense therapeutics, where it can modulate gene expression by targeting specific RNA sequences.
Industry: Utilized in the production of synthetic RNA molecules for research and therapeutic purposes.
Mecanismo De Acción
The mechanism of action of Guanosine, 2’-O-[2-(methylamino)-2-oxoethyl]- involves its incorporation into RNA molecules, where it enhances their stability and specificity. This modification can affect RNA-processing reactions such as mRNA degradation, pre-mRNA splicing, and translation. The compound interacts with various molecular targets, including RNA-binding proteins and enzymes involved in RNA metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Guanosine: The parent compound, which lacks the 2’-O-[2-(methylamino)-2-oxoethyl] modification.
2’-O-Methylguanosine: A similar compound with a 2’-O-methyl group instead of the 2’-O-[2-(methylamino)-2-oxoethyl] group.
2’-O-Methoxyethylguanosine: Another analog with a 2’-O-methoxyethyl group.
Uniqueness
Guanosine, 2’-O-[2-(methylamino)-2-oxoethyl]- is unique due to its specific modification, which provides enhanced stability and specificity compared to other similar compounds. This makes it particularly valuable in the development of RNA-based therapeutics and research applications .
Propiedades
Fórmula molecular |
C13H18N6O6 |
|---|---|
Peso molecular |
354.32 g/mol |
Nombre IUPAC |
2-[(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy-N-methylacetamide |
InChI |
InChI=1S/C13H18N6O6/c1-15-6(21)3-24-9-8(22)5(2-20)25-12(9)19-4-16-7-10(19)17-13(14)18-11(7)23/h4-5,8-9,12,20,22H,2-3H2,1H3,(H,15,21)(H3,14,17,18,23)/t5-,8-,9-,12-/m1/s1 |
Clave InChI |
XCBBSCIDZZKOBD-JJNLEZRASA-N |
SMILES isomérico |
CNC(=O)CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O |
SMILES canónico |
CNC(=O)COC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-4a,5,6,6a,10a,10b-hexahydropyrano[2,3-h]chromen-4-one](/img/structure/B14763298.png)
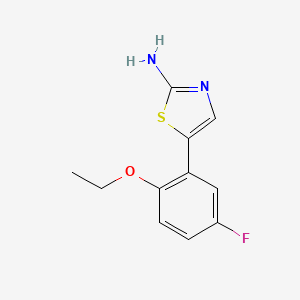

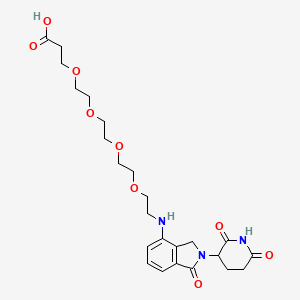
![Naphtho[2,3-c]acridine](/img/structure/B14763349.png)
